MTH1 Target Engagement: High Potency of a 2-Methylthiolan-3-amine Derivative
A derivative incorporating the 2-methylthiolan-3-amine scaffold (CHEMBL3794167) demonstrates potent cellular target engagement of the MTH1 protein, with a reported EC50 of 3 nM in a cellular thermal shift assay (CETSA) in human K562 cells [1]. This provides a class-level inference that the 2-methylthiolan-3-amine core can be optimized for high intracellular potency. In comparison, other MTH1 inhibitor series reported in the same patent application (e.g., TH588 with a cyclopropyl substituent) show an IC50 of 5.0 nM in a different biochemical assay, highlighting that modifications to the thiolane core can yield compounds with distinct potency profiles [2].
| Evidence Dimension | Cellular target engagement (MTH1) |
|---|---|
| Target Compound Data | EC50 = 3 nM |
| Comparator Or Baseline | TH588 (cyclopropyl-substituted MTH1 inhibitor) IC50 = 5.0 nM (Biochemical assay) |
| Quantified Difference | N/A (Different assay format - CETSA vs. biochemical IC50) |
| Conditions | CETSA in human K562 cells after 30 min incubation at 52°C (Target); Biochemical assay (Comparator) |
Why This Matters
This demonstrates that the 2-methylthiolan-3-amine scaffold is not just a passive linker but contributes to high-potency target engagement in a cellular context, making it a relevant starting point for medicinal chemistry optimization.
- [1] BindingDB. BDBM50162075 (CHEMBL3794167). EC50: 3nM. View Source
- [2] Bibgraph. Molecular mechanism of differential inhibitory activity of compounds against MTH1. View Source
